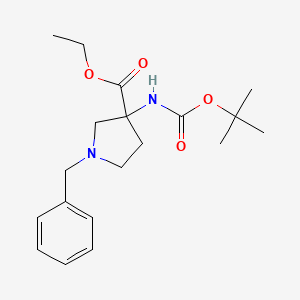

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC16478247

Molecular Formula: C19H28N2O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28N2O4 |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | ethyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C19H28N2O4/c1-5-24-16(22)19(20-17(23)25-18(2,3)4)11-12-21(14-19)13-15-9-7-6-8-10-15/h6-10H,5,11-14H2,1-4H3,(H,20,23) |

| Standard InChI Key | AXFSFHONHUWIDA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate is defined by a pyrrolidine ring substituted at the 1-position with a benzyl group, at the 3-position with a Boc-protected amine, and an ethyl ester at the carboxylate group. The Boc group () serves as a protective moiety for the amine, enhancing stability during synthetic reactions, while the ethyl ester () facilitates solubility in organic solvents.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | Ethyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |

| Canonical SMILES | CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

| InChIKey | AXFSFHONHUWIDA-UHFFFAOYSA-N |

| Density | 1.21 g/cm³ (predicted) |

| Boiling Point | 474.1 ± 45.0°C (predicted) |

The stereochemistry of the pyrrolidine ring is critical, as the Boc group and benzyl substituent influence the compound’s spatial arrangement, which is pivotal for its interactions in biological systems .

Synthesis and Manufacturing

The synthesis of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate is achieved through a multi-step process emphasizing regioselectivity and protection-deprotection strategies. A patented method involves the resolution of racemic intermediates using chiral auxiliaries to obtain enantiomerically pure derivatives .

Key Synthetic Steps:

-

Pyrrolidine Functionalization: The pyrrolidine core is substituted at the 3-position with an amino group, which is subsequently protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Benzylation: Introduction of the benzyl group at the 1-position via alkylation with benzyl bromide, often catalyzed by cesium carbonate to enhance nucleophilic substitution efficiency.

-

Esterification: The carboxylate group is esterified with ethanol in the presence of a dehydrating agent, such as thionyl chloride, to yield the ethyl ester.

This method reportedly achieves high optical purity (>98% enantiomeric excess) and chemical yields (>85%), making it scalable for industrial applications .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc-protected amine in Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate is instrumental in solid-phase peptide synthesis (SPPS). The Boc group shields the amine during coupling reactions, preventing undesired side reactions. Post-synthesis, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent peptide elongation.

Chiral Intermediates

The compound’s rigid pyrrolidine framework and stereochemical integrity make it a valuable chiral building block for pharmaceuticals. For example, derivatives of this compound have been utilized in the synthesis of protease inhibitors and kinase modulators, where spatial orientation directly impacts target binding affinity .

Case Study: Anticancer Agent Development

In a recent study, Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate was used to synthesize a novel inhibitor of histone deacetylases (HDACs). The inhibitor demonstrated sub-micromolar IC₅₀ values against breast cancer cell lines (MCF-7, MDA-MB-231), attributed to its ability to chelate zinc ions in the HDAC active site .

Future Directions and Research Opportunities

Ongoing research aims to expand the utility of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate in asymmetric catalysis and targeted drug delivery. Innovations include its incorporation into metal-organic frameworks (MOFs) for controlled release applications and its use in photoaffinity labeling for protein interaction studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume